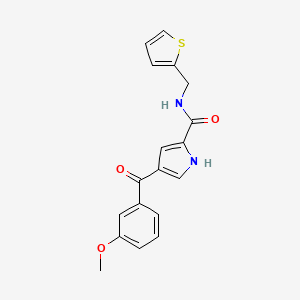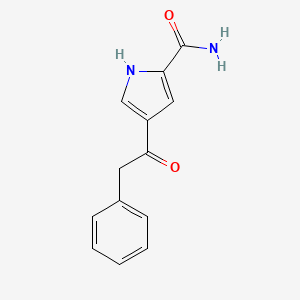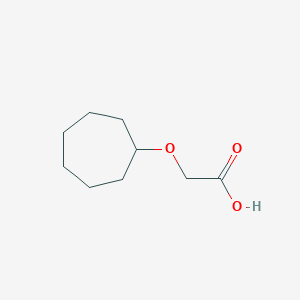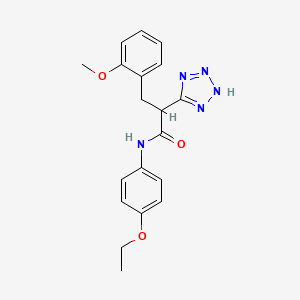
4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, also known as MT-2, is a synthetic peptide that has been extensively studied for its potential use in medical research. It is a derivative of alpha-melanocyte-stimulating hormone (α-MSH), a hormone that plays a role in regulating melanin production in the body. MT-2 has been found to have a wide range of potential applications, including in the treatment of skin disorders, cancer, and obesity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Drug Discovery
Compounds with complex structures, such as the one mentioned, often feature in the synthesis and characterization phase of drug discovery. Research in this area focuses on creating novel molecules with potential therapeutic benefits. For example, Hassan et al. (2014) and (2015) explored the synthesis of pyrazole and pyrazolopyrimidine derivatives, evaluating their cytotoxic activity against cancer cells, demonstrating the role of such compounds in developing anticancer agents (Hassan, Hafez, & Osman, 2014) (Hassan, Hafez, Osman, & Ali, 2015).
Heterocyclic Chemistry and Molecular Design
Heterocyclic compounds, which include pyrroles and pyrazoles, are pivotal in medicinal chemistry. Studies like those by Bakhite et al. (2005) and Beytur & Avinca (2021) delve into the synthesis of novel heterocyclic systems, exploring their structural and electronic properties for potential applications in drug design and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005) (Beytur & Avinca, 2021).
Molecular Analysis and Spectroscopy
In-depth molecular analysis, including spectroscopic studies, plays a crucial role in understanding the properties and potential applications of complex molecules. For instance, Chakraborty et al. (2007) conducted a crystal and molecular structure analysis of a piroxicam derivative, providing insights into intermolecular interactions and structural stability, which are critical for designing effective therapeutic agents (Chakraborty et al., 2007).
Antimicrobial and Anti-inflammatory Research
Compounds with benzoyl and carboxamide groups are often investigated for their antimicrobial and anti-inflammatory properties. Research by Patel, Agravat, & Shaikh (2011) and Muchowski et al. (1985) highlights the synthesis of novel pyridine derivatives and their evaluation for antimicrobial activity, as well as the exploration of pyrrolopyrrolecarboxylic acids for anti-inflammatory and analgesic effects, indicating the potential of such compounds in developing new treatments for infectious diseases and inflammation-related conditions (Patel, Agravat, & Shaikh, 2011) (Muchowski et al., 1985).
Eigenschaften
IUPAC Name |
4-(3-methoxybenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-14-5-2-4-12(8-14)17(21)13-9-16(19-10-13)18(22)20-11-15-6-3-7-24-15/h2-10,19H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPBNCCQVHASKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981625.png)

amine](/img/structure/B2981628.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2981629.png)
![(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2981630.png)
![6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol](/img/structure/B2981635.png)


![Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2981642.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)



